N-(4-methyl-1,3-benzothiazol-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide
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Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a naphthalene moiety, and a furan ring, making it a complex and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 4-methyl-2-aminobenzenethiol with a suitable aldehyde under acidic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced through a nucleophilic substitution reaction, where a naphthalen-2-yloxy group is attached to the benzothiazole ring.
Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the benzothiazole-naphthalene intermediate through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or naphthalene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or acylated products.
Scientific Research Applications
N-(4-methyl-1,3-benzothiazol-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anti-tubercular activity may involve inhibition of key enzymes in the Mycobacterium tuberculosis bacterium .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
- N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide
- Methyl 4-methyl-1,3-benzothiazol-2-ylcarbamate
Uniqueness
N-(4-methyl-1,3-benzothiazol-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide stands out due to its combination of a benzothiazole ring, a naphthalene moiety, and a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H18N2O3S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-(naphthalen-2-yloxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H18N2O3S/c1-15-5-4-8-21-22(15)25-24(30-21)26-23(27)20-12-11-19(29-20)14-28-18-10-9-16-6-2-3-7-17(16)13-18/h2-13H,14H2,1H3,(H,25,26,27) |
InChI Key |
INQXMNJYTUBADK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(O3)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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